(1,4-Diethyl-3-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)(trimethyl)silane
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Overview
Description
(1,4-Diethyl-3-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)(trimethyl)silane is an organic compound that features a naphthalene core substituted with ethyl, methyl, and trimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Diethyl-3-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)(trimethyl)silane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the naphthalene core, which is then functionalized with ethyl and methyl groups.
Reaction Conditions: The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the silyl group, and the temperature is controlled to optimize the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scale-Up: The reactions are scaled up using larger reactors and more efficient mixing and temperature control systems.
Purification: The product is purified using techniques such as distillation, recrystallization, or chromatography to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(1,4-Diethyl-3-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)(trimethyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the naphthalene core or the substituents.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
(1,4-Diethyl-3-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)(trimethyl)silane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of biological activity and interactions with biomolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (1,4-Diethyl-3-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)(trimethyl)silane exerts its effects depends on its interactions with molecular targets. The trimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic environments and biological membranes. The naphthalene core can participate in π-π interactions and other non-covalent interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
(1,4-Diethyl-3-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)(triethyl)silane: Similar structure but with triethylsilyl group.
(1,4-Diethyl-3-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)(trimethyl)germane: Similar structure but with a germane group instead of silane.
Uniqueness
The unique combination of the naphthalene core with the trimethylsilyl group in (1,4-Diethyl-3-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)(trimethyl)silane provides distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
651303-39-8 |
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Molecular Formula |
C18H30Si |
Molecular Weight |
274.5 g/mol |
IUPAC Name |
(1,4-diethyl-3-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)-trimethylsilane |
InChI |
InChI=1S/C18H30Si/c1-7-14-13(3)18(19(4,5)6)15(8-2)17-12-10-9-11-16(14)17/h7-12H2,1-6H3 |
InChI Key |
UIPQDWZNMIYIQU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C2=C1CCCC2)CC)[Si](C)(C)C)C |
Origin of Product |
United States |
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